Ombuin

Description

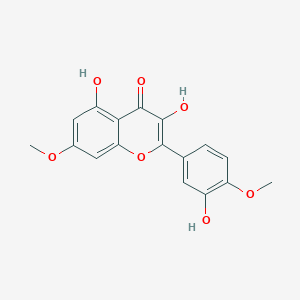

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O7/c1-22-9-6-11(19)14-13(7-9)24-17(16(21)15(14)20)8-3-4-12(23-2)10(18)5-8/h3-7,18-19,21H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWORNNDZQGOKBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00200942 | |

| Record name | Flavone, 4',7-dimethoxy-3,3',5-trihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00200942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

529-40-8 | |

| Record name | Ombuin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=529-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ombuin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flavone, 4',7-dimethoxy-3,3',5-trihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00200942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OMBUIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z3K3F0YR3W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ombuin: A Comprehensive Technical Overview of its Chemical Structure and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ombuin (3,5-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one), an O-methylated flavonol, is a naturally occurring flavonoid with demonstrated biological activities. As a derivative of quercetin, it has garnered interest within the scientific community for its potential therapeutic applications, including anti-inflammatory and neuroprotective effects. This technical guide provides an in-depth analysis of the chemical structure of this compound, supported by quantitative physicochemical and spectral data. Furthermore, it details its known interactions with cellular signaling pathways and provides an overview of the experimental methodologies used for its characterization.

Chemical Structure and Identification

This compound is systematically named 3,5-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one.[1][2][3][4][5] It is structurally a derivative of quercetin, with methyl groups substituted at the 4' and 7 hydroxyl positions.[1][3]

Structural Identifiers

A comprehensive list of chemical identifiers for this compound is provided in the table below to facilitate its unambiguous identification in research and databases.

| Identifier | Value |

| IUPAC Name | 3,5-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxychromen-4-one[1][6][7] |

| Systematic IUPAC Name | 3,5-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one[1][3][4] |

| CAS Number | 529-40-8[1][2][6] |

| Molecular Formula | C₁₇H₁₄O₇[1][2][3][6][7] |

| SMILES | COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC)O)O)O[1][2][5] |

| InChI | InChI=1S/C17H14O7/c1-22-9-6-11(19)14-13(7-9)24-17(16(21)15(14)20)8-3-4-12(23-2)10(18)5-8/h3-7,18-19,21H,1-2H3[1][2][5][6][7] |

| InChIKey | BWORNNDZQGOKBY-UHFFFAOYSA-N[1][2][5][6][7] |

Physicochemical and Spectral Data

The following tables summarize the key physicochemical and spectral properties of this compound, crucial for its handling, characterization, and experimental use.

Physicochemical Properties

| Property | Value | Source |

| Molar Mass | 330.29 g/mol | [1][3][7] |

| Melting Point | 231-232 °C | [2] |

| Solubility | Soluble in DMSO; Slightly soluble in Chloroform and Methanol | [2][6] |

| XLogP3 | 2.2 | [1] |

| Appearance | Yellow powder | [2] |

Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for the structural elucidation of this compound.

¹H-NMR (DMSO-d₆, 600 MHz): The proton NMR spectrum of this compound reveals distinct signals corresponding to its aromatic protons and hydroxyl groups. The presence of six significant proton signals has been reported.[8]

¹³C-NMR (Bruker HX-90): The carbon-13 NMR spectrum provides detailed information about the carbon skeleton of the molecule.[1]

Mass spectrometry data confirms the molecular weight and fragmentation pattern of this compound.

| MS Type | Precursor [M-H]⁻ (m/z) | Key Fragments (m/z) |

| MS² | 329.06658 | 314.04309, 299.01959, 271.02499, 255.02873 |

Data sourced from PubChem CID 5320287.[1]

The IR spectrum of flavonoids like this compound is characterized by absorption bands corresponding to its various functional groups. Key vibrational bands include those for hydroxyl (-OH) stretching, carbonyl (C=O) stretching, and aromatic C-C stretching.

Biological Activity and Signaling Pathways

This compound has been shown to exhibit significant biological effects, particularly in the context of neuroinflammation.

Anti-Neuroinflammatory Activity

Recent studies have demonstrated that this compound exerts potent anti-neuroinflammatory effects in lipopolysaccharide (LPS)-stimulated BV-2 microglia.[4][5] It significantly reduces the production of pro-inflammatory mediators including nitric oxide (NO), interleukin-6 (IL-6), tumor necrosis factor-α (TNF-α), IL-1β, and reactive oxygen species (ROS).[4][5]

The underlying mechanism of this activity involves the direct targeting of the Src tyrosine kinase.[4][5] this compound binds to Src, inhibiting its phosphorylation. This, in turn, suppresses the downstream PI3K-AKT and NF-κB signaling pathways, which are critical in the inflammatory response.[4][5]

Figure 1: this compound's inhibition of the Src-mediated PI3K-AKT/NF-κB pathway.

PPAR Agonism

A glycoside derivative, this compound-3-O-β-D-glucopyranoside, has been identified as a dual agonist for peroxisome proliferator-activated receptors (PPARs) α and δ/β.[9] This activity suggests a potential role for this compound derivatives in regulating lipid metabolism.[9]

Experimental Protocols

The characterization and activity assessment of this compound employ a range of standard and advanced laboratory techniques.

Isolation and Purification

This compound can be isolated from various plant sources, such as Chromolaena tacotana. A general protocol involves:

-

Extraction: Plant material is extracted with a suitable solvent, such as methanol.

-

Fractionation: The crude extract is subjected to column chromatography on silica gel, eluting with a solvent gradient (e.g., Chloroform:Methanol).

-

Purification: Fractions containing this compound are further purified, often by recrystallization, to yield the pure compound. Purity is typically assessed by HPLC (>98%).[2][7]

Structural Characterization

-

NMR Spectroscopy: Samples are dissolved in a deuterated solvent (e.g., DMSO-d₆). ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 300-600 MHz).[2] Data analysis involves the interpretation of chemical shifts, coupling constants, and 2D correlation spectra (e.g., HSQC, HMBC) to confirm the molecular structure.

-

Mass Spectrometry: Analysis is often performed using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) with an electrospray ionization (ESI) source in negative ion mode.[10][11] This provides the accurate mass of the deprotonated molecule and its fragmentation pattern upon collision-induced dissociation, which is compared with databases and known standards for confirmation.

In Vitro Biological Assays

-

Cell Culture: BV-2 microglial cells are cultured in appropriate media.

-

Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

-

MTT Incubation: MTT solution (5 mg/mL) is added to each well and incubated for 4 hours.

-

Solubilization: The resulting formazan crystals are dissolved in DMSO.

-

Measurement: The optical density is measured at 570 nm using a microplate reader to determine cell viability.[4]

-

Sample Collection: The supernatant from the treated cell cultures is collected.

-

Griess Reaction: The supernatant is incubated with Griess reagent in the dark at 37°C for 15 minutes.

-

Measurement: The absorbance at 450 nm is measured, and the NO concentration is calculated against a standard curve.[4]

-

Cell Treatment: Cells are treated with this compound (e.g., 50 µM) for 4 hours.

-

Heating: Aliquots of the cell suspension are heated at a range of temperatures (e.g., 37 to 62 °C) for 3 minutes, followed by cooling.

-

Protein Extraction: Cells are lysed by freeze-thaw cycles.

-

Analysis: The soluble protein fraction is analyzed by Western blot to detect the target protein (Src), assessing its thermal stability in the presence of this compound.[4]

Figure 2: General workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

This compound is a well-characterized flavonoid with a defined chemical structure and promising biological activities. Its anti-neuroinflammatory properties, mediated through the inhibition of the Src/PI3K-AKT/NF-κB signaling pathway, make it a compound of significant interest for further investigation in the context of neurodegenerative and inflammatory diseases. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to build upon in their exploration of this compound's therapeutic potential.

References

- 1. This compound | C17H14O7 | CID 5320287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Anti-Neuroinflammatory Effect of this compound from Rhamnus erythroxylon Pall. Leaves in LPS-Induced BV-2 Microglia by Targeting Src and Suppressing the PI3K-AKT/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-Neuroinflammatory Effect of this compound from Rhamnus erythroxylon Pall. Leaves in LPS-Induced BV-2 Microglia by Targeting Src and Suppressing the PI3K-AKT/NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. biorlab.com [biorlab.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound-3-O-β-D-glucopyranoside from Gynostemma pentaphyllum is a dual agonistic ligand of peroxisome proliferator-activated receptors α and δ/β - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. aijpms.journals.ekb.eg [aijpms.journals.ekb.eg]

Ombuin: An In-Depth Technical Guide on its In Vitro Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ombuin, a naturally occurring O-methylated flavonoid, has garnered significant scientific interest for its potential therapeutic properties. In vitro studies have primarily elucidated its potent anti-inflammatory and emerging anticancer activities. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's effects in vitro, with a focus on its action on key signaling pathways. Detailed experimental protocols for assays used to characterize these activities are provided, and quantitative data are summarized for comparative analysis. Furthermore, signaling pathways and experimental workflows are visually represented through detailed diagrams to facilitate a deeper understanding of its mode of action.

Anti-Neuroinflammatory Mechanism of Action

This compound has demonstrated significant anti-neuroinflammatory effects in vitro, primarily investigated in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells. The core mechanism involves the direct targeting of the Src kinase, a non-receptor tyrosine kinase, which leads to the suppression of downstream pro-inflammatory signaling cascades.

Signaling Pathway: Src/PI3K-AKT/NF-κB Axis

This compound's primary anti-inflammatory action is initiated by its direct binding to and inhibition of Src phosphorylation.[1][2] This inhibitory action subsequently blocks the activation of two major downstream signaling pathways: the Phosphoinositide 3-kinase/Protein Kinase B (PI3K/AKT) pathway and the Nuclear Factor-kappa B (NF-κB) pathway.[1][2]

The inhibition of the PI3K/AKT pathway, a critical regulator of cell survival and proliferation, contributes to the overall anti-inflammatory effect.[1] Concurrently, the suppression of the NF-κB pathway is a pivotal event.[1] In an inflammatory state, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκBα). This allows NF-κB to translocate to the nucleus and induce the transcription of various pro-inflammatory genes.[1] this compound treatment has been shown to significantly reduce the phosphorylation of IKKα/β and IκBα, thereby preventing NF-κB nuclear translocation and the subsequent expression of pro-inflammatory mediators.[1][2]

Caption: this compound inhibits the LPS-induced inflammatory cascade by targeting Src.

Quantitative Data: Inhibition of Pro-inflammatory Mediators

This compound dose-dependently reduces the production of key pro-inflammatory molecules in LPS-stimulated BV-2 microglia.

| Pro-inflammatory Mediator | Cell Line | Treatment | Concentration (µM) | % Inhibition (relative to LPS control) | Reference |

| Nitric Oxide (NO) | BV-2 | This compound | 10 | Data not specified | [1] |

| 30 | Data not specified | [1] | |||

| 50 | Significant reduction | [1] | |||

| Interleukin-6 (IL-6) | BV-2 | This compound | 10 | Data not specified | [1] |

| 30 | Data not specified | [1] | |||

| 50 | Significant reduction | [1] | |||

| Tumor Necrosis Factor-α (TNF-α) | BV-2 | This compound | 10 | Data not specified | [1] |

| 30 | Data not specified | [1] | |||

| 50 | Significant reduction | [1] | |||

| Interleukin-1β (IL-1β) | BV-2 | This compound | 10 | Data not specified | [1] |

| 30 | Data not specified | [1] | |||

| 50 | Significant reduction | [1] | |||

| Reactive Oxygen Species (ROS) | BV-2 | This compound | 10 | Data not specified | [1] |

| 30 | Data not specified | [1] | |||

| 50 | Significant reduction | [1] |

Experimental Protocols

-

Cell Line: BV-2 murine microglial cells.

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 10, 30, 50 µM) for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

-

Seed BV-2 cells in 96-well plates.

-

After adherence, treat cells with this compound with or without LPS as described above.

-

Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

-

Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Collect the cell culture supernatant after treatment.

-

Mix an equal volume of supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate for 10-15 minutes at room temperature.

-

Measure the absorbance at 540 nm. The concentration of nitrite is determined from a sodium nitrite standard curve.

-

Collect cell culture supernatants.

-

Measure the concentrations of IL-6, TNF-α, and IL-1β using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Read the absorbance at 450 nm.

-

Lyse the treated cells and determine protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against p-Src, Src, p-PI3K, PI3K, p-AKT, AKT, p-IKKα/β, IKKα/β, p-IκBα, IκBα, NF-κB, and a loading control (e.g., β-actin).

-

Incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Caption: Workflow for assessing this compound's anti-inflammatory effects.

Potential Anticancer Mechanism of Action

While research specifically detailing the in vitro anticancer mechanism of this compound is limited, the well-documented anticancer activities of other flavonoids with similar structures, such as apigenin and rutin, provide a strong basis for its potential mechanisms of action.[3][4] These mechanisms primarily involve the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.

Potential Signaling Pathways

Flavonoids can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This often involves the modulation of the Bcl-2 family of proteins to favor pro-apoptotic members (e.g., Bax, Bad) over anti-apoptotic members (e.g., Bcl-2, Bcl-xL), leading to mitochondrial membrane permeabilization and the release of cytochrome c.[5] This, in turn, activates a cascade of caspases (e.g., caspase-9 and caspase-3), which are the executioners of apoptosis.[6]

Caption: Potential apoptotic pathways targeted by this compound in cancer cells.

Flavonoids are known to interfere with the progression of the cell cycle in cancer cells, often causing arrest at the G1/S or G2/M checkpoints.[7][8][9] This can be achieved by modulating the expression and activity of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).[4][9] For instance, downregulation of cyclin D1 and its associated CDKs (CDK4/6) can lead to G1 arrest.[4]

Experimental Protocols for Anticancer Activity

-

Principle: Similar to the MTT assay described for inflammation, this assay measures the metabolic activity of cells, which correlates with cell number. The Sulforhodamine B (SRB) assay is an alternative that measures total protein content.

-

Procedure: Cancer cell lines are seeded in 96-well plates and treated with a range of this compound concentrations for 24, 48, or 72 hours. The IC50 (half-maximal inhibitory concentration) value is then calculated.

-

Treat cancer cells with this compound for a specified time.

-

Harvest the cells and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI).

-

Incubate in the dark for 15 minutes.

-

Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Treat cancer cells with this compound.

-

Harvest and fix the cells in cold 70% ethanol.

-

Wash the cells and treat with RNase A to remove RNA.

-

Stain the cellular DNA with propidium iodide.

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Caption: General workflow for assessing this compound's potential anticancer effects.

Conclusion and Future Directions

The in vitro evidence strongly supports the anti-neuroinflammatory properties of this compound, highlighting its mechanism of action through the inhibition of the Src/PI3K-AKT/NF-κB signaling pathway. This makes this compound a promising candidate for further investigation in the context of neurodegenerative diseases. While direct evidence for its anticancer mechanism is still emerging, the known activities of structurally related flavonoids suggest that this compound likely exerts its effects through the induction of apoptosis and cell cycle arrest. Future in vitro studies should focus on confirming these anticancer mechanisms in various cancer cell lines, determining specific molecular targets, and elucidating the signaling pathways involved. Such research will be crucial for the continued development of this compound as a potential therapeutic agent.

References

- 1. Anti-Neuroinflammatory Effect of this compound from Rhamnus erythroxylon Pall. Leaves in LPS-Induced BV-2 Microglia by Targeting Src and Suppressing the PI3K-AKT/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-Neuroinflammatory Effect of this compound from Rhamnus erythroxylon Pall. Leaves in LPS-Induced BV-2 Microglia by Targeting Src and Suppressing the PI3K-AKT/NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Apigenin-induced cell cycle arrest is mediated by modulation of MAPK, PI3K-Akt, and loss of cyclin D1 associated retinoblastoma dephosphorylation in human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Flavonoids in Cancer and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Specific Irreversible Cell-Cycle Arrest and Depletion of Cancer Cells Obtained by Combining Curcumin and the Flavonoids Quercetin and Fisetin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Induced cell cycle arrest - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

The Biological Activity of Ombuin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ombuin, a naturally occurring O-methylated flavonol, has garnered significant interest within the scientific community for its diverse pharmacological properties. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activities, with a particular focus on its anti-inflammatory, antioxidant, and neuroprotective effects. Detailed experimental protocols for key assays, quantitative data from published studies, and visualizations of the underlying molecular mechanisms are presented to facilitate further research and drug development efforts. Notably, this guide elucidates the direct interaction of this compound with the proto-oncogene tyrosine-protein kinase Src, and the subsequent modulation of the PI3K/AKT/NF-κB signaling cascade, a pivotal pathway in inflammation and cellular homeostasis. While promising, the available quantitative data on this compound's full spectrum of activities remains incomplete, highlighting the need for further investigation to fully unlock its therapeutic potential.

Introduction

Flavonoids, a class of polyphenolic secondary metabolites found in plants, have long been recognized for their beneficial effects on human health. This compound (7,4'-di-O-methylquercetin) is an O-methylated flavonol that has been isolated from various plant species. Emerging research has highlighted its potential as a therapeutic agent, demonstrating a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties.[1] This guide aims to consolidate the existing scientific knowledge on this compound, providing a technical resource for researchers and professionals in the field of drug discovery and development.

Physicochemical Properties and Pharmacokinetics

This compound's chemical structure, characterized by the methylation of the hydroxyl groups at positions 7 and 4' of the quercetin backbone, influences its physicochemical properties and pharmacokinetic profile.

Table 1: Predicted Pharmacokinetic Properties of this compound

| Property | Predicted Value | Reference |

| Gastrointestinal Absorption | High | [2] |

| Blood-Brain Barrier Permeant | No | [2] |

| P-glycoprotein Substrate | No | [2] |

These predictions suggest that this compound is likely to have good oral bioavailability and is unlikely to cause neurotoxic effects due to its inability to cross the blood-brain barrier.[2] The lack of interaction with P-glycoprotein is also a favorable characteristic, as it suggests that this compound may be less susceptible to multidrug resistance mechanisms.[2]

Anti-inflammatory and Neuroprotective Activity

This compound has demonstrated significant anti-inflammatory and neuroprotective effects, primarily through the modulation of key signaling pathways involved in the inflammatory response.

Mechanism of Action: Targeting the Src/PI3K-AKT/NF-κB Pathway

Recent studies have identified the non-receptor tyrosine kinase Src as a direct molecular target of this compound.[3] By binding to Src, this compound inhibits its phosphorylation, a critical step in its activation.[3] This inhibition sets off a cascade of downstream effects, primarily impacting the PI3K/AKT and NF-κB signaling pathways.[3]

In the context of neuroinflammation, lipopolysaccharide (LPS)-induced activation of microglial cells leads to an overproduction of pro-inflammatory mediators. This compound has been shown to counteract these effects by inhibiting the phosphorylation of key proteins in the Src-mediated signaling cascade.[3] Specifically, this compound treatment leads to a reduction in the phosphorylation of PI3K and AKT.[3] The PI3K/AKT pathway is a crucial regulator of cell survival and proliferation, and its inhibition by this compound contributes to the attenuation of the inflammatory response.[3]

Furthermore, this compound suppresses the activation of the NF-κB signaling pathway.[3] NF-κB is a transcription factor that plays a central role in regulating the expression of pro-inflammatory genes. This compound's inhibitory effect on this pathway is achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.[3] This leads to a decrease in the nuclear translocation of NF-κB and a subsequent reduction in the expression of pro-inflammatory cytokines and enzymes.[3]

Figure 1: this compound's inhibition of the Src/PI3K-AKT/NF-κB pathway.

Quantitative Data on Anti-inflammatory Effects

Studies on LPS-stimulated BV-2 microglial cells have provided semi-quantitative data on the anti-inflammatory effects of this compound.

Table 2: Effect of this compound on Pro-inflammatory Mediators in LPS-stimulated BV-2 Cells

| Mediator | This compound Concentration (µM) | Inhibition (%) | Reference |

| Nitric Oxide (NO) | 10 | ~20 | [3] |

| 30 | ~50 | [3] | |

| 50 | ~75 | [3] | |

| TNF-α | 10 | ~15 | [3] |

| 30 | ~40 | [3] | |

| 50 | ~60 | [3] | |

| IL-6 | 10 | ~25 | [3] |

| 30 | ~55 | [3] | |

| 50 | ~70 | [3] | |

| IL-1β | 10 | ~20 | [3] |

| 30 | ~45 | [3] | |

| 50 | ~65 | [3] | |

| Reactive Oxygen Species (ROS) | 10 | ~10 | [3] |

| 30 | ~30 | [3] | |

| 50 | ~50 | [3] |

Antioxidant Activity

Table 3: Antioxidant Activity of this compound (IC50 Values)

| Assay | IC50 (µg/mL) | Reference |

| DPPH Radical Scavenging | Data not available | |

| ABTS Radical Scavenging | Data not available |

Further research is required to quantify the antioxidant potential of this compound using standardized assays.

Enzyme Inhibition

The inhibitory effects of this compound on various enzymes involved in inflammation and neurodegeneration have been suggested but require more extensive investigation.

Table 4: Enzyme Inhibitory Activity of this compound (IC50 Values)

| Enzyme | IC50 (µM) | Reference |

| Cyclooxygenase-1 (COX-1) | Data not available | |

| Cyclooxygenase-2 (COX-2) | Data not available | |

| 5-Lipoxygenase (5-LOX) | Data not available | |

| Acetylcholinesterase (AChE) | Data not available | |

| Butyrylcholinesterase (BChE) | Data not available |

Anticancer Activity

The potential of this compound as an anticancer agent is an area of growing interest, though quantitative data on its cytotoxicity against various cancer cell lines is limited.

Table 5: Anticancer Activity of this compound (IC50 Values)

| Cell Line | IC50 (µM) | Reference |

| HeLa (Cervical Cancer) | Data not available | |

| HepG2 (Liver Cancer) | Data not available | |

| MCF-7 (Breast Cancer) | Data not available | |

| A549 (Lung Cancer) | Data not available |

Antimicrobial Activity

Preliminary reports suggest that this compound may possess antimicrobial properties, but specific data on its minimum inhibitory concentrations (MIC) against common pathogens are lacking.

Table 6: Antimicrobial Activity of this compound (MIC Values)

| Microorganism | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Data not available | |

| Escherichia coli | Data not available | |

| Candida albicans | Data not available |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Anti-Neuroinflammatory Activity Assay in BV-2 Microglia

-

Cell Culture and Treatment: BV-2 microglial cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Cells are pre-treated with various concentrations of this compound (e.g., 10, 30, 50 µM) for 1 hour, followed by stimulation with 1 µg/mL of LPS for 24 hours.

-

Nitric Oxide (NO) Assay: The concentration of NO in the culture supernatant is determined using the Griess reagent.

-

Cytokine Measurement (ELISA): The levels of TNF-α, IL-6, and IL-1β in the culture supernatant are quantified using commercially available ELISA kits.

-

Reactive Oxygen Species (ROS) Assay: Intracellular ROS levels are measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

Western Blot Analysis: Cell lysates are subjected to SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with primary antibodies against p-Src, Src, p-PI3K, PI3K, p-AKT, AKT, p-IκBα, IκBα, and NF-κB, followed by incubation with HRP-conjugated secondary antibodies. Protein bands are visualized using an ECL detection system.

Figure 2: Workflow for assessing the anti-neuroinflammatory activity of this compound.

DPPH Radical Scavenging Assay

-

Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol, this compound solutions at various concentrations, and a positive control (e.g., ascorbic acid).

-

Procedure: A solution of this compound is mixed with the DPPH solution. The mixture is incubated in the dark at room temperature for 30 minutes. The absorbance is measured at 517 nm using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined from a plot of scavenging activity against the concentration of this compound.

MTT Assay for Cytotoxicity

-

Cell Culture and Treatment: Cancer cells (e.g., HeLa, HepG2, MCF-7, A549) are seeded in a 96-well plate and allowed to adhere overnight. The cells are then treated with various concentrations of this compound for 24, 48, or 72 hours.

-

MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value is calculated from the dose-response curve.

Conclusion and Future Directions

This compound exhibits promising biological activities, particularly in the realm of anti-inflammatory and neuroprotective effects. Its well-defined mechanism of action, involving the direct inhibition of Src and subsequent modulation of the PI3K/AKT/NF-κB pathway, provides a strong rationale for its further development as a therapeutic agent. However, a significant gap exists in the quantitative characterization of its full pharmacological profile. Future research should focus on:

-

Quantitative evaluation of antioxidant, enzyme inhibitory, anticancer, and antimicrobial activities to establish a comprehensive biological activity profile.

-

In vivo studies to validate the in vitro findings and to assess the efficacy and safety of this compound in relevant disease models.

-

Pharmacokinetic studies in animal models to determine its absorption, distribution, metabolism, and excretion profile.

Addressing these knowledge gaps will be crucial in translating the therapeutic potential of this compound from the laboratory to clinical applications.

References

- 1. Cytotoxic activity of standardized extracts, a fraction, and individual secondary metabolites from fenugreek seeds against SKOV-3, HeLa and MOLT-4 cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-Neuroinflammatory Effect of this compound from Rhamnus erythroxylon Pall. Leaves in LPS-Induced BV-2 Microglia by Targeting Src and Suppressing the PI3K-AKT/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-Neuroinflammatory Effect of this compound from Rhamnus erythroxylon Pall. Leaves in LPS-Induced BV-2 Microglia by Targeting Src and Suppressing the PI3K-AKT/NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Ombuin Signaling Pathway Modulation: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ombuin is a naturally occurring O-methylated flavonol found in various plants, including Rhamnus erythroxylon and Blumea balsamifera.[1][2] It has garnered significant interest within the scientific community for its diverse biological activities, particularly its anti-inflammatory and antioxidant properties.[2][3] This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's therapeutic potential, with a primary focus on its modulation of key signaling pathways implicated in neuroinflammation.

Recent research has identified the Src-mediated PI3K-AKT/NF-κB signaling cascade as a primary target of this compound's anti-neuroinflammatory effects.[2][4] This guide will detail the components of this pathway, present available quantitative data on this compound's activity, provide comprehensive experimental protocols for studying its effects, and visualize the intricate signaling networks involved.

Core Signaling Pathway: Src-PI3K-AKT/NF-κB Axis

The anti-neuroinflammatory properties of this compound are primarily attributed to its ability to directly target and inhibit the phosphorylation of Src, a non-receptor tyrosine kinase.[2][4] This initial inhibitory action instigates a cascade of downstream effects, ultimately suppressing the pro-inflammatory response in microglia.

Mechanism of Action

In the context of neuroinflammation, such as that induced by lipopolysaccharide (LPS) in BV-2 microglial cells, the activation of Toll-like receptor 4 (TLR4) triggers a signaling cascade that leads to the phosphorylation and activation of Src. Activated Src, in turn, phosphorylates and activates the p85 subunit of phosphoinositide 3-kinase (PI3K).[2] This leads to the activation of Akt (also known as protein kinase B), which then promotes the activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[2]

The activation of the IκB kinase (IKK) complex by Akt leads to the phosphorylation and subsequent degradation of the inhibitor of NF-κB, IκBα. This releases the NF-κB p65 subunit, allowing it to translocate to the nucleus and induce the transcription of various pro-inflammatory genes, including those for interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and inducible nitric oxide synthase (iNOS), which produces nitric oxide (NO).[2] this compound intervenes at the very beginning of this cascade by directly binding to Src and inhibiting its phosphorylation, thereby preventing the activation of the entire downstream PI3K-AKT-NF-κB pathway.[2][4]

Figure 1: this compound's inhibitory effect on the Src-PI3K-AKT-NF-κB signaling pathway.

Quantitative Data

While specific IC50 and EC50 values for this compound's inhibition of the Src-PI3K-AKT-NF-κB pathway components are not extensively reported in the literature, its biological activities have been quantified in several contexts. The available data demonstrate a clear concentration-dependent effect on various inflammatory and cytotoxic markers.

| Parameter | Value | Cell Line/Model | Biological Activity | Reference |

| Ki | 42 µM | CHO-K1 cells expressing human M1 mAChR | Antagonist of M1 muscarinic acetylcholine receptors | [1] |

| IC50 | 1.5 µg/mL | HepG2 (hepatocellular carcinoma) | Cytotoxicity | [1] |

The following table summarizes the observed concentration-dependent inhibitory effects of this compound on the production of pro-inflammatory mediators in LPS-stimulated BV-2 microglial cells.

| Mediator | This compound Concentration | Observed Effect | Reference |

| Nitric Oxide (NO) | 10, 30, 50 µM | Concentration-dependent reduction in production | [2] |

| Reactive Oxygen Species (ROS) | 10, 30, 50 µM | Concentration-dependent reduction in production | [2] |

| Interleukin-6 (IL-6) | 10, 30, 50 µM | Concentration-dependent reduction in release | [2] |

| Interleukin-1 beta (IL-1β) | 10, 30, 50 µM | Concentration-dependent reduction in release | [2] |

| Tumor Necrosis Factor-alpha (TNF-α) | 10, 30, 50 µM | Concentration-dependent reduction in release | [2] |

Other Potential Signaling Pathways

Network pharmacology analyses have suggested that this compound may also modulate other signaling pathways, including the Vascular Endothelial Growth Factor (VEGF) and Rap1 signaling pathways.[2] However, direct experimental validation of this compound's interaction with these pathways is currently limited.

-

VEGF Signaling Pathway: This pathway is crucial for angiogenesis. Its potential modulation by this compound could have implications in conditions where pathological blood vessel formation is a factor.

-

Rap1 Signaling Pathway: Rap1, a small GTPase, is involved in processes such as cell adhesion and junction formation.[5]

Further research is required to elucidate the precise mechanisms by which this compound may influence these pathways.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound on the Src-PI3K-AKT-NF-κB signaling pathway.

Cell Culture and Treatment

-

Cell Line: Murine BV-2 microglial cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Treatment:

-

Seed BV-2 cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein analysis).

-

Allow cells to adhere and grow to approximately 70-80% confluency.

-

Pre-treat cells with varying concentrations of this compound (e.g., 10, 30, 50 µM) or vehicle control (DMSO) for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for the desired time (e.g., 24 hours).

-

MTT Assay for Cell Viability

This assay is used to assess the cytotoxicity of this compound.

-

Materials:

-

BV-2 cells cultured in a 96-well plate.

-

This compound and LPS.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Dimethyl sulfoxide (DMSO).

-

-

Procedure:

-

Following cell treatment as described above, add 10 µL of MTT solution to each well.

-

Incubate the plate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control group.

-

Western Blot Analysis

This technique is used to quantify the protein levels of key signaling molecules and their phosphorylated (activated) forms.

-

Materials:

-

Treated BV-2 cells from 6-well plates.

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels.

-

PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-p-Src, anti-Src, anti-p-PI3K, anti-PI3K, anti-p-AKT, anti-AKT, anti-p-IκBα, anti-IκBα, anti-NF-κB p65, anti-β-actin).

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

-

Procedure:

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm the direct binding of this compound to its target protein, Src.

-

Materials:

-

BV-2 cells.

-

This compound.

-

Phosphate-buffered saline (PBS).

-

Liquid nitrogen.

-

Western blot reagents.

-

-

Procedure:

-

Treat BV-2 cells with this compound (e.g., 50 µM) or vehicle for a specified time (e.g., 1 hour).

-

Harvest and resuspend the cells in PBS.

-

Aliquot the cell suspension and heat the different aliquots at a range of temperatures (e.g., 37°C to 62°C) for a short duration (e.g., 3 minutes), followed by cooling to room temperature.

-

Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).

-

Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.

-

Collect the supernatant containing the soluble proteins.

-

Analyze the levels of soluble Src protein in the supernatant by Western blot. An increase in the thermal stability of Src in the presence of this compound indicates direct binding.

-

Figure 2: A generalized workflow for investigating the cellular effects of this compound.

Clinical Development

To date, there is no publicly available information from clinical trial registries indicating that this compound has been evaluated in human clinical trials for neurodegenerative diseases or any other indication. The research on this compound is currently in the preclinical stage, focusing on elucidating its mechanisms of action and evaluating its efficacy in cell culture and animal models of disease.

Conclusion

This compound presents a promising natural compound for the modulation of neuroinflammatory processes. Its well-defined mechanism of action, centered on the direct inhibition of Src and the subsequent suppression of the PI3K-AKT-NF-κB signaling pathway, provides a solid foundation for further investigation. The concentration-dependent reduction of key pro-inflammatory mediators underscores its therapeutic potential. While the exploration of its effects on other pathways like VEGF and Rap1 is still in its infancy, the available data warrants continued preclinical studies to fully characterize its pharmacological profile. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the multifaceted roles of this compound and to generate the robust data necessary for its potential translation into clinical applications. Future research should focus on obtaining precise quantitative measures of its inhibitory activity and exploring its efficacy and safety in in vivo models of neuroinflammation.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Anti-Neuroinflammatory Effect of this compound from Rhamnus erythroxylon Pall. Leaves in LPS-Induced BV-2 Microglia by Targeting Src and Suppressing the PI3K-AKT/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 529-40-8 | FO65315 | Biosynth [biosynth.com]

- 4. Anti-Neuroinflammatory Effect of this compound from Rhamnus erythroxylon Pall. Leaves in LPS-Induced BV-2 Microglia by Targeting Src and Suppressing the PI3K-AKT/NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rap1: a key regulator in cell-cell junction formation - PubMed [pubmed.ncbi.nlm.nih.gov]

Ombuin as a Quercetin Derivative: A Technical Guide for Drug Development Professionals

Executive Summary

Ombuin, a naturally occurring O-methylated flavonol, is a significant derivative of quercetin with pronounced therapeutic potential. Structurally, it is the 4',7-O-methyl ether of quercetin, a modification that influences its bioavailability and specific molecular interactions.[1][2] Primarily found in plants such as Rhamnus erythroxylon Pall. and Gynostemma pentaphyllum, this compound has demonstrated a range of biological activities, including potent anti-neuroinflammatory, antioxidant, anti-inflammatory, and antifibrotic effects.[3][4][5] This guide synthesizes the current technical knowledge on this compound, focusing on its mechanisms of action, quantitative efficacy, and the experimental protocols used for its characterization. Its primary value for drug development lies in its targeted inhibition of key inflammatory signaling pathways, such as Src-mediated PI3K-AKT/NF-κB, positioning it as a promising candidate for neurodegenerative diseases and diabetic nephropathy.[3][6]

Chemical Profile: this compound vs. Quercetin

This compound is classified as a dimethoxyflavone. It is structurally differentiated from its parent compound, quercetin, by the methylation of the hydroxyl groups at the 7 and 4' positions.[1] This O-methylation is a critical structural alteration that can significantly impact the molecule's pharmacokinetic and pharmacodynamic properties.

| Property | This compound | Quercetin |

| IUPAC Name | 3,5-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxychromen-4-one[1] | 2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-4H-chromen-4-one |

| Chemical Formula | C₁₇H₁₄O₇[2] | C₁₅H₁₀O₇[7] |

| Molar Mass | 330.29 g/mol [2] | 302.24 g/mol |

| Synonyms | 4',7-Dimethylquercetin, 7,4'-Di-O-methylquercetin[1][2] | 3,3',4',5,7-Pentahydroxyflavone[8] |

| Key Structural Difference | Methoxy groups at C7 and C4' positions. | Hydroxyl groups at C7 and C4' positions. |

Core Mechanism of Action: Anti-Neuroinflammation

Extensive research has identified this compound as a potent anti-neuroinflammatory agent, primarily through its interaction with Src, a non-receptor tyrosine kinase.[3][9] In models of neuroinflammation using lipopolysaccharide (LPS)-stimulated BV-2 microglia, this compound directly targets and inhibits the phosphorylation of Src.[4][9] This initial inhibitory action instigates a downstream cascade that suppresses key inflammatory signaling pathways.

The primary pathways affected are:

-

PI3K-AKT Signaling: this compound's inhibition of Src phosphorylation prevents the activation of the Phosphoinositide 3-kinase (PI3K)-AKT pathway, a critical route for inflammatory responses in microglia.[3][9]

-

NF-κB Signaling: The suppression of Src and PI3K-AKT activation leads to reduced phosphorylation of IKKα/β and IκBα. This prevents the nuclear translocation of the transcription factor NF-κB, a master regulator of pro-inflammatory gene expression.[3][4]

The culmination of this signaling inhibition is a significant reduction in the production and release of various pro-inflammatory and cytotoxic mediators.[4][9]

// Connections LPS -> TLR4 [label=" Binds"]; TLR4 -> Src [label=" Activates"]; this compound -> Src [label=" Inhibits\n(Direct Target)", arrowhead=tee, color="#34A853", style=dashed, fontcolor="#34A853"]; Src -> PI3K [label=" Phosphorylates"]; PI3K -> AKT [label=" Phosphorylates"]; AKT -> IKK [label=" Activates"]; TLR4 -> ROS [style=dashed]; ROS -> IKK [label=" Activates"]; IKK -> IkappaB [label=" Phosphorylates"]; IkappaB -> NFkappaB [arrowhead=tee, style=dashed, label=" Releases"]; NFkappaB -> NFkappaB_nuc [label=" Translocates"]; NFkappaB_nuc -> Genes [label=" Induces"]; Genes -> Cytokines [label=" Leads to\nProduction"]; } caption: this compound's Anti-Neuroinflammatory Signaling Pathway.

Quantitative Data on Biological Activity

This compound's efficacy has been quantified in several preclinical models. The data below summarizes its inhibitory effects on key inflammatory markers in LPS-stimulated BV-2 microglia and its protective effects in a model of diabetic nephropathy (DN).

| Activity Assessed | Model / Cell Line | Key Findings | Reference |

| Anti-Neuroinflammation | LPS-Stimulated BV-2 Microglia | Dramatically reduced the release of IL-6, TNF-α, IL-1β, and Nitric Oxide (NO).[4][9] | [4][9] |

| Antioxidant Effect | LPS-Stimulated BV-2 Microglia | Inhibited the production of Reactive Oxygen Species (ROS) in a concentration-dependent manner.[9] | [9] |

| Renal Function Improvement | Diabetic Nephropathy (DN) Rat Model | Significantly improved renal function and pathological injury.[6] | [6] |

| Anti-inflammatory (Renal) | Diabetic Nephropathy (DN) Rat Model | Suppressed the release of inflammatory cytokines.[6] | [6] |

| Antifibrotic (Renal) | Diabetic Nephropathy (DN) Rat Model | Improved renal interstitial fibrosis; downregulated TGF-β1, CTGF, and FN expression.[6] | [6] |

| Signaling Modulation (Renal) | Diabetic Nephropathy (DN) Rat Model | Downregulated Cleaved-Notch 1 and Hes 1; upregulated PPARγ expression.[6] | [6] |

Detailed Experimental Protocols

Reproducibility is paramount in drug development. The following sections detail the methodologies employed in the key studies cited.

Isolation and Purification of this compound

An efficient method for isolating this compound involves High-Speed Counter-Current Chromatography (HSCCC).[5]

-

Crude Extraction: The source material (e.g., Gynostemma pentaphyllum) undergoes heat-reflux extraction with methanol.[5] To release this compound from its glycoside form (ombuoside), the extract is subjected to hydrochloric acid hydrolysis.[5]

-

HSCCC Separation: A two-phase solvent system is prepared, typically composed of n-hexane–ethyl acetate–methanol–water (e.g., 8:2:5:5, v/v).[5]

-

Purification: The crude extract is subjected to HSCCC. From a 50 mg sample of crude extract, this method can yield approximately 0.4 mg of this compound at over 95% purity.[5]

-

Structure Identification: The purified compound's structure is confirmed using techniques such as ESI-MS, ¹H NMR, and ¹³C NMR spectroscopy.[5]

Cell Viability (MTT) Assay

This assay is used to determine the cytotoxic effect of this compound on cell lines like BV-2 microglia.[3]

-

Cell Seeding: BV-2 cells are seeded in 96-well plates and cultured to allow for adherence.

-

Treatment: Cells are pretreated with varying concentrations of this compound for 1 hour, followed by co-culture with an inflammatory stimulus like LPS (1 µg/mL) for 24 hours.[3]

-

MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL is added to each well, and the plate is incubated for 4 hours to allow for formazan crystal formation by viable cells.[3]

-

Solubilization: The supernatant is removed, and DMSO (150 µL/well) is added to dissolve the purple formazan crystals.[3]

-

Measurement: The optical density (OD) is measured at 570 nm using a microplate spectrophotometer. Cell viability is calculated relative to control cells.[3]

Nitric Oxide (NO) Measurement (Griess Test)

This assay quantifies the production of NO, a key inflammatory mediator.

-

Sample Collection: After treating cells as described above, the cell culture supernatant is collected.

-

Griess Reagent: The supernatant is mixed with an equal volume of Griess reagent (typically a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Incubation: The mixture is incubated at room temperature for a short period (e.g., 10-15 minutes) to allow for a colorimetric reaction to occur.

-

Measurement: The absorbance is measured at approximately 540 nm. The NO concentration is determined by comparison to a standard curve of sodium nitrite.

Western Blot Analysis

This technique is used to quantify the expression levels of specific proteins and their phosphorylated (activated) forms.

-

Protein Extraction: Cells are lysed using a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Quantification: The total protein concentration is determined using a BCA or Bradford assay.

-

Electrophoresis: Equal amounts of protein are separated by SDS-PAGE and then transferred to a PVDF or nitrocellulose membrane.

-

Blocking & Antibody Incubation: The membrane is blocked (e.g., with non-fat milk or BSA) to prevent non-specific antibody binding. It is then incubated overnight with primary antibodies specific to the target proteins (e.g., Src, p-Src, AKT, p-AKT, NF-κB).

-

Secondary Antibody & Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to validate the direct binding of a compound (ligand) to its target protein within a cellular environment.[3]

-

Cell Treatment: Intact cells are treated with the compound of interest (e.g., 50 µM this compound) for a set duration (e.g., 4 hours).[3]

-

Heating: The cell suspensions are divided into aliquots and heated at a range of temperatures (e.g., 37 to 62 °C) for a short period (e.g., 3 minutes), followed by cooling.[3]

-

Lysis: Cells are lysed, often by freeze-thaw cycles.[3]

-

Separation: The lysate is centrifuged at high speed to separate the soluble protein fraction from the precipitated (denatured) proteins.[3]

-

Analysis: The amount of the target protein (e.g., Src) remaining in the soluble fraction is quantified by Western blot. Ligand binding stabilizes the protein, resulting in less precipitation at higher temperatures compared to the untreated control.[3]

// Workflow A1 -> B1; A2 -> B1; B1 -> B2; B2 -> {C1, C2, C3, C4} [minlen=2]; C1 -> D1; C2 -> D2; C3 -> D3; C4 -> D4; } caption: Experimental Workflow for this compound Analysis.

Conclusion and Future Directions

This compound stands out as a promising quercetin derivative with a well-defined mechanism of action against neuroinflammation. Its ability to directly target Src and subsequently inhibit the PI3K-AKT and NF-κB signaling pathways provides a strong rationale for its development as a therapeutic agent for diseases with an underlying inflammatory pathology.[3][4][9] Furthermore, its demonstrated efficacy in a preclinical model of diabetic nephropathy broadens its potential applications.[6]

For drug development professionals, the key takeaways are:

-

Defined Target: this compound has a validated molecular target (Src), which facilitates target-based screening and optimization.[3]

-

Potent Activity: It effectively suppresses multiple key inflammatory mediators.[9]

-

Dual Pathway Inhibition: Its ability to modulate both the PI3K-AKT and NF-κB pathways suggests it may overcome redundancy in inflammatory signaling.[3]

Future research should focus on comprehensive ADME/Tox profiling, lead optimization to improve potency and pharmacokinetic properties, and validation in more advanced in vivo models of neurodegenerative disease and chronic kidney disease.

References

- 1. This compound | C17H14O7 | CID 5320287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Anti-Neuroinflammatory Effect of this compound from Rhamnus erythroxylon Pall. Leaves in LPS-Induced BV-2 Microglia by Targeting Src and Suppressing the PI3K-AKT/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-Neuroinflammatory Effect of this compound from Rhamnus erythroxylon Pall. Leaves in LPS-Induced BV-2 Microglia by Targeting Src and Suppressing the PI3K-AKT/NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. This compound ameliorates diabetic nephropathy in rats by anti-inflammation and antifibrosis involving Notch 1 and PPAR γ signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quercetin: Its Main Pharmacological Activity and Potential Application in Clinical Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

Ombuin: A Flavonoid with Broad Therapeutic Potential

An In-depth Technical Guide for Drug Development Professionals

Introduction

Ombuin is an O-methylated flavonoid, specifically a dimethyl ether of quercetin, found in various plants such as Rhamnus erythroxylon, Cyperus teneriffae, and Gynostemma pentaphyllum[1][2][3]. Like many flavonoids, it has demonstrated a range of biological activities in preclinical studies, positioning it as a compound of interest for therapeutic development.[2][4][5] Its notable anti-inflammatory, antioxidant, and signaling pathway-modulating properties suggest potential applications in neurodegenerative diseases, diabetic complications, and metabolic disorders.[1][6][7] This document provides a comprehensive technical overview of the current research on this compound, focusing on its mechanisms of action, quantitative biological data, and the experimental protocols used to elucidate its effects.

Core Therapeutic Applications and Mechanisms of Action

Anti-Neuroinflammatory Effects

This compound has shown potent anti-neuroinflammatory activity, primarily investigated in the context of lipopolysaccharide (LPS)-stimulated microglia, which are key mediators of inflammation in the central nervous system.[1][6]

Mechanism of Action: The primary mechanism involves the direct targeting of the proto-oncogene tyrosine-protein kinase Src.[1][6] this compound binds to Src, inhibiting its phosphorylation.[1][8] This action blocks the downstream activation of two critical pro-inflammatory signaling cascades: the PI3K-AKT pathway and the NF-κB pathway.[1][6][8]

-

PI3K-AKT Pathway Suppression: By inhibiting Src phosphorylation, this compound prevents the activation of PI3K and the subsequent phosphorylation of AKT, a key regulator of cell survival and inflammatory responses.[1][8]

-

NF-κB Pathway Inhibition: The inhibition of Src also suppresses the activation of the IKK complex (IκB kinase), which prevents the phosphorylation and degradation of IκBα.[1][8] This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus where it would otherwise trigger the transcription of pro-inflammatory genes.[1][8]

The culmination of these effects is a dramatic reduction in the production and release of inflammatory mediators, including nitric oxide (NO), reactive oxygen species (ROS), and pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][6]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C17H14O7 | CID 5320287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Flavonoids as Potential Anti-Inflammatory Molecules: A Review [mdpi.com]

- 6. Anti-Neuroinflammatory Effect of this compound from Rhamnus erythroxylon Pall. Leaves in LPS-Induced BV-2 Microglia by Targeting Src and Suppressing the PI3K-AKT/NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound ameliorates diabetic nephropathy in rats by anti-inflammation and antifibrosis involving Notch 1 and PPAR γ signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-Neuroinflammatory Effect of this compound from Rhamnus erythroxylon Pall. Leaves in LPS-Induced BV-2 Microglia by Targeting Src and Suppressing the PI3K-AKT/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Ombuin in In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the physicochemical properties of Ombuin, its known biological activities in vitro, and detailed protocols for its dissolution and use in cell-based assays.

Application Notes

Compound Information

This compound is an O-methylated flavonol, a type of flavonoid, that has been isolated from various plants and exhibits a range of biological activities, including anti-inflammatory and cytotoxic effects.[1][2][3]

| Property | Value |

| IUPAC Name | 3,5-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxychromen-4-one[2] |

| Synonyms | 4',7-Dimethylquercetin, 7,4'-Di-O-methylquercetin[2][3] |

| Molecular Formula | C₁₇H₁₄O₇[1] |

| Molecular Weight | 330.29 g/mol [2][3] |

| CAS Number | 529-40-8[1] |

Solubility of this compound

This compound is a solid compound with limited solubility in aqueous solutions. For in vitro studies, it is crucial to use an appropriate solvent to prepare a stock solution that can be further diluted in cell culture media.

| Solvent | Solubility | Reference |

| DMSO (Dimethyl Sulfoxide) | Soluble | [1][4] |

| Methanol | Slightly Soluble | [1] |

| Chloroform | Slightly Soluble | [1] |

Note: For most cell culture applications, DMSO is the recommended solvent. It is important to keep the final concentration of DMSO in the culture medium low (typically <0.5%) to avoid solvent-induced cytotoxicity.

In Vitro Biological Activity & Quantitative Data

This compound has been shown to exert various biological effects in different in vitro models. The following table summarizes key quantitative data from published studies.

| Assay / Cell Line | Effect | Quantitative Value | Reference |

| HepG2 (Hepatocellular Carcinoma) | Cytotoxicity | IC₅₀ = 1.5 µg/mL | [1] |

| M₁ Muscarinic Acetylcholine Receptors | Antagonist Activity | Kᵢ = 42 µM | [1] |

| LPS-stimulated BV-2 Microglia | Anti-neuroinflammatory | Reduced release of IL-6, TNF-α, IL-1β, NO, and ROS | [5][6] |

Known Signaling Pathways

This compound's mechanism of action involves the modulation of several key signaling pathways, primarily implicated in inflammation and cell survival.

-

Src/PI3K-AKT/NF-κB Pathway: Research has identified the tyrosine kinase Src as a direct target of this compound.[5][7] By inhibiting Src phosphorylation, this compound effectively suppresses the downstream activation of the PI3K-AKT and NF-κB signaling cascades.[5][6][7] This inhibition leads to a significant reduction in the production of pro-inflammatory mediators.[6]

-

PPARγ and Notch1 Pathways: In studies related to diabetic nephropathy, this compound has been shown to ameliorate the condition by involving the Notch1 and PPARγ signaling pathways.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder (Formula Weight: 330.29 g/mol )

-

Anhydrous/Sterile DMSO

-

Sterile microcentrifuge tubes or vials

-

Calibrated pipette

Procedure:

-

Weighing: Accurately weigh out 3.30 mg of this compound powder and place it into a sterile vial.

-

Dissolution: Add 1 mL of sterile DMSO to the vial containing the this compound powder.

-

Solubilization: Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

-

Sterilization: While not always necessary if using sterile components and aseptic technique, the stock solution can be sterile-filtered through a 0.22 µm syringe filter compatible with DMSO if required.

-

Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Calculation: To prepare a 10 mM (0.01 mol/L) solution:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = 10 mmol/L x 0.001 L x 330.29 g/mol = 3.30 mg

Workflow for this compound Stock Solution Preparation

Protocol 2: Treatment of Cells in Culture with this compound

This protocol provides a general procedure for treating adherent cells with this compound for in vitro assays.

Materials:

-

Cultured cells in multi-well plates

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

Vehicle (Sterile DMSO)

Procedure:

-

Cell Seeding: Seed cells at the desired density in a multi-well plate and allow them to adhere and grow overnight, or until they reach the desired confluency.

-

Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare serial dilutions of the this compound stock in complete cell culture medium to achieve the desired final concentrations.

-

Example for a final concentration of 10 µM in 1 mL of medium: Add 1 µL of the 10 mM stock solution to 999 µL of medium.

-

-

Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the culture medium as used for the highest concentration of this compound. This is critical to ensure that any observed effects are due to this compound and not the solvent.

-

Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.

-

Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard culture conditions (e.g., 37°C, 5% CO₂).

-

Downstream Analysis: Following incubation, proceed with the specific downstream assay (e.g., cell viability assay, Western blot, ELISA, etc.).

Signaling Pathway Visualization

Inhibitory Action of this compound on the Src/PI3K/AKT/NF-κB Pathway

This compound exerts its anti-inflammatory effects by directly targeting Src, a key upstream kinase. This action initiates a cascade of inhibitory events, ultimately preventing the nuclear translocation of NF-κB and the subsequent transcription of pro-inflammatory genes.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | C17H14O7 | CID 5320287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound supplier | CAS No :529-40-8 | AOBIOUS [aobious.com]

- 5. Anti-Neuroinflammatory Effect of this compound from Rhamnus erythroxylon Pall. Leaves in LPS-Induced BV-2 Microglia by Targeting Src and Suppressing the PI3K-AKT/NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-Neuroinflammatory Effect of this compound from Rhamnus erythroxylon Pall. Leaves in LPS-Induced BV-2 Microglia by Targeting Src and Suppressing the PI3K-AKT/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Application Notes and Protocols for Evaluating the Anti-Inflammatory Activity of Ombuin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ombuin, a natural flavonoid compound, has demonstrated significant anti-inflammatory and antioxidant properties.[1] It has been shown to mitigate inflammatory responses by inhibiting the production of key pro-inflammatory mediators.[1][2] This document provides detailed application notes and experimental protocols for assessing the anti-inflammatory effects of this compound, with a focus on optimal concentrations and relevant cellular assays. The information presented here is intended to guide researchers in pharmacology, cell biology, and drug discovery in their investigation of this compound and similar compounds.

Quantitative Data Summary

The anti-inflammatory efficacy of this compound has been quantified in studies using lipopolysaccharide (LPS)-stimulated BV-2 microglial cells. The following table summarizes the effective concentration range of this compound for inhibiting various pro-inflammatory markers.

| Inflammatory Marker | Cell Line | Inducer | This compound Concentration Range | Observed Effect | Reference |

| Nitric Oxide (NO) | BV-2 Microglia | LPS (1 µg/mL) | 10 µM, 30 µM, 50 µM | Dose-dependent reduction in NO production | [2][3] |

| Interleukin-6 (IL-6) | BV-2 Microglia | LPS (1 µg/mL) | 10 µM, 30 µM, 50 µM | Dose-dependent reduction in IL-6 release | [2][3] |

| Interleukin-1β (IL-1β) | BV-2 Microglia | LPS (1 µg/mL) | 10 µM, 30 µM, 50 µM | Dose-dependent reduction in IL-1β release | [2][3] |

| Tumor Necrosis Factor-α (TNF-α) | BV-2 Microglia | LPS (1 µg/mL) | 10 µM, 30 µM, 50 µM | Dose-dependent reduction in TNF-α release | [2][3] |

| Reactive Oxygen Species (ROS) | BV-2 Microglia | LPS (1 µg/mL) | 10 µM, 30 µM, 50 µM | Dose-dependent reduction in ROS production | [2][3] |

Experimental Protocols

Detailed methodologies for key in vitro anti-inflammatory assays are provided below. These protocols are based on established methods used to evaluate the efficacy of this compound.[2]

Cell Culture and Treatment

-

Cell Line: BV-2 murine microglial cells.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

-

Treatment Protocol:

-

Seed BV-2 cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 24-well for cytokine assays).

-

Allow cells to adhere and grow for 24 hours.

-

Pre-treat cells with varying concentrations of this compound (e.g., 10 µM, 30 µM, 50 µM) for 1 hour.[2]

-

Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.[2]

-

Cell Viability Assay (MTT Assay)

-

Principle: To ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

-

Procedure:

-

Following the 24-hour LPS stimulation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.

-

Incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Nitric Oxide (NO) Production Assay (Griess Test)

-

Principle: Measures the concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant.

-

Procedure:

-

Collect 50 µL of cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid).

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to determine the nitrite concentration.

-

Cytokine Quantification (ELISA)

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.

-

Procedure:

-

Collect the cell culture supernatants after treatment.

-

Perform the ELISA according to the manufacturer's instructions for the specific cytokine kits (e.g., for TNF-α, IL-6, and IL-1β).

-

Briefly, this involves adding the supernatant to antibody-coated plates, followed by incubation with detection antibodies and a substrate for colorimetric detection.

-

Measure the absorbance at the appropriate wavelength (typically 450 nm).

-

Calculate cytokine concentrations based on a standard curve generated with recombinant cytokines.

-

Western Blot Analysis for Signaling Pathway Proteins

-

Principle: To investigate the effect of this compound on the expression and phosphorylation of key proteins in inflammatory signaling pathways (e.g., NF-κB and PI3K/Akt).

-

Procedure:

-

Lyse the treated cells and determine the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against target proteins (e.g., p-IKKα/β, p-IκBα, NF-κB p65, p-PI3K, p-Akt) and loading controls (e.g., β-actin).

-

Incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing the anti-inflammatory effects of this compound in vitro.

Caption: In vitro anti-inflammatory assay workflow.

Signaling Pathways Affected by this compound

This compound exerts its anti-inflammatory effects by modulating key signaling pathways. Studies have shown that this compound can inhibit the LPS-induced activation of the PI3K/Akt and NF-κB pathways.[2]

Caption: this compound's inhibition of the PI3K/Akt/NF-κB pathway.

References